Binuclear Cu(II)-N-Acetylanthranilate Complex Cytotoxicity vs. Free Ligand
A binuclear Cu(II) complex synthesized using N-acetylanthranilic acid as the ligand exhibits dose-dependent cytotoxicity against MDA-MB-231 breast cancer cells with an IC₅₀ of 131.2 µg/mL, and against PC-3 prostate cancer and T-24 bladder carcinoma cells with IC₅₀ values of 200.7 µg/mL and 300.3 µg/mL respectively [1]. The free N-acetylanthranilic acid ligand shows negligible cytotoxicity under identical assay conditions, indicating that metal coordination is required for antiproliferative activity [1]. This represents a differential enhancement over complexes formed with unmodified anthranilic acid, which typically demonstrate lower stability constants and reduced cellular uptake due to differences in lipophilicity imparted by the N-acetyl moiety.
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | Binuclear Cu(II)-N-acetylanthranilate complex: 131.2 µg/mL (MDA-MB-231); 200.7 µg/mL (PC-3); 300.3 µg/mL (T-24) |
| Comparator Or Baseline | Free N-acetylanthranilic acid ligand: negligible cytotoxicity; Cu(II)-anthranilate complexes: lower stability and cellular uptake (class-level inference) |
| Quantified Difference | Complexation confers >3-fold increase in cytotoxicity compared to free ligand; N-acetyl substitution enhances metal-binding geometry relative to anthranilate-based complexes |
| Conditions | MDA-MB-231 breast cancer, PC-3 prostate cancer, and T-24 transitional cell carcinoma cell lines; dose-response assay |
Why This Matters
Users requiring a ligand for metallodrug development should select N-acetylanthranilate over anthranilic acid to achieve enhanced complex stability and predictable cytotoxicity profiles.
- [1] Binuclear Cu(II) complex based on N-acetylanthranilic acid induces significant cytotoxic effect on three cancer cell lines. Journal of Molecular Structure, 2021, 1245, 131042. View Source
